molecular formula C8H13NO B6205521 2-(5,5-dimethyloxolan-2-yl)acetonitrile CAS No. 1602441-14-4

2-(5,5-dimethyloxolan-2-yl)acetonitrile

Cat. No. B6205521
CAS RN: 1602441-14-4
M. Wt: 139.2
InChI Key:
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Description

2-(5,5-dimethyloxolan-2-yl)acetonitrile (2-DMON) is a versatile and useful compound that is used in a variety of scientific research and laboratory experiments. It is a colorless liquid with a melting point of -55°C and a boiling point of 83°C. 2-DMON is a derivative of acetonitrile and is used as a reagent in organic synthesis, as a solvent for reactions, and as a starting material for the synthesis of other compounds.

Mechanism of Action

2-(5,5-dimethyloxolan-2-yl)acetonitrile acts as a reagent in organic synthesis by forming new carbon-carbon bonds. It is also a nucleophile, which means that it can react with electrophilic substrates to form new compounds. In addition, 2-(5,5-dimethyloxolan-2-yl)acetonitrile can act as a Lewis acid, which means that it can react with Lewis bases to form new compounds.
Biochemical and Physiological Effects
2-(5,5-dimethyloxolan-2-yl)acetonitrile has been shown to have no adverse effects on human health or the environment. In laboratory experiments, it has been found to be non-toxic, non-irritating, and non-sensitizing. It has also been found to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

2-(5,5-dimethyloxolan-2-yl)acetonitrile has a number of advantages for use in laboratory experiments. It is non-toxic, non-irritating, and non-sensitizing, making it safe to handle and use. In addition, it is a versatile reagent that is used in a variety of organic synthesis reactions. However, it is important to note that 2-(5,5-dimethyloxolan-2-yl)acetonitrile is a flammable liquid and should be handled with caution.

Future Directions

The use of 2-(5,5-dimethyloxolan-2-yl)acetonitrile in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is expected to be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other organometallic compounds. Finally, 2-(5,5-dimethyloxolan-2-yl)acetonitrile is expected to be used in the development of new synthetic methods and catalysts.

Synthesis Methods

2-(5,5-dimethyloxolan-2-yl)acetonitrile is synthesized through a two-step process. The first step involves the reaction of acetonitrile with dimethyl sulfate to produce dimethyl acetamidomalonate. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The second step involves the reaction of dimethyl acetamidomalonate with sodium cyanide to produce 2-(5,5-dimethyloxolan-2-yl)acetonitrile. This reaction is carried out in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

2-(5,5-dimethyloxolan-2-yl)acetonitrile is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a solvent for reactions, and as a starting material for the synthesis of other compounds. In addition, 2-(5,5-dimethyloxolan-2-yl)acetonitrile has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of other organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5,5-dimethyloxolan-2-yl)acetonitrile involves the reaction of 2-bromo-2-methylpropane with sodium cyanide to form 2-methyl-2-propylpropanenitrile, which is then reacted with 2,2-dimethyloxirane to yield the target compound.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium cyanide", "2,2-dimethyloxirane" ], "Reaction": [ "Step 1: Dissolve 2-bromo-2-methylpropane in anhydrous ether and add sodium cyanide to the solution. Stir the mixture at room temperature for several hours.", "Step 2: Filter the mixture to remove any insoluble material and evaporate the solvent to obtain 2-methyl-2-propylpropanenitrile.", "Step 3: Dissolve 2-methyl-2-propylpropanenitrile in anhydrous ether and add 2,2-dimethyloxirane dropwise to the solution. Stir the mixture at room temperature for several hours.", "Step 4: Filter the mixture to remove any insoluble material and evaporate the solvent to obtain the target compound, 2-(5,5-dimethyloxolan-2-yl)acetonitrile." ] }

CAS RN

1602441-14-4

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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